molecular formula C22H20N2O4S B2766889 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide CAS No. 922093-66-1

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide

Katalognummer: B2766889
CAS-Nummer: 922093-66-1
Molekulargewicht: 408.47
InChI-Schlüssel: RHUDNZBSQFVBOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its unique dibenzo[b,f][1,4]oxazepin structure, characterized by a bicyclic arrangement containing both nitrogen and oxygen atoms, suggests potential for significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2O3SC_{16}H_{18}N_2O_3S, with a molecular weight of approximately 346.39 g/mol. The key structural features include:

  • Dibenzo[b,f][1,4]oxazepin core : This bicyclic structure contributes to the compound's unique reactivity.
  • Sulfonamide group : Known for its broad-spectrum antibacterial properties.
  • Methyl and keto substituents : Located at specific positions which may influence biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit significant antimicrobial activities. The sulfonamide moiety is particularly noted for its effectiveness against various bacterial strains.

CompoundActivityReference
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Antibacterial
N-(4-(N-(8-methyl-11-oxo...Antimalarial
N,N-dimethyl-3-[6-oxo...Kinase inhibition

Anticancer Activity

The compound has shown potential as an inhibitor of c-Abl tyrosine kinase, which is implicated in certain cancers. Inhibition of this kinase could lead to reduced proliferation of cancer cells.

Case Study : A study investigating the effects of related dibenzo compounds on cancer cell lines demonstrated that they could significantly inhibit cell growth in vitro. This suggests that further exploration of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) may yield promising results in cancer therapeutics.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interfere with the synthesis of folate in bacteria.
  • Kinase Inhibition : Targeting specific kinases like c-Abl can disrupt signaling pathways essential for cancer cell survival.
  • Receptor Interaction : Potential binding to various receptors involved in disease processes.

Research Findings

Recent studies have highlighted the need for further investigation into the pharmacological profiles of compounds within this class. For instance:

  • In vitro studies have shown that derivatives exhibit varying degrees of activity against different biological targets.
  • In vivo studies are necessary to assess the pharmacokinetics and toxicity profiles before clinical applications can be considered.

Eigenschaften

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-7-9-21-19(13-15)23-22(25)18-14-17(8-10-20(18)28-21)24-29(26,27)12-11-16-5-3-2-4-6-16/h2-10,13-14,24H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUDNZBSQFVBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CCC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.